4-acetamido-3-chloro-N-cyclohexylbenzamide
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Overview
Description
4-Acetamido-3-chloro-N-cyclohexylbenzamide is an organic compound with the molecular formula C14H18ClNO2 It is a derivative of benzamide, featuring an acetamido group at the 4-position, a chlorine atom at the 3-position, and a cyclohexyl group attached to the nitrogen atom of the benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-acetamido-3-chloro-N-cyclohexylbenzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Nitration: Benzene is nitrated to form nitrobenzene.
Reduction: Nitrobenzene is reduced to aniline.
Acetylation: Aniline is acetylated to form acetanilide.
Chlorination: Acetanilide is chlorinated to introduce the chlorine atom at the 3-position.
Cyclohexylation: The chlorinated acetanilide is then reacted with cyclohexylamine to form the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
4-Acetamido-3-chloro-N-cyclohexylbenzamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Hydrolysis: The amide bond can be hydrolyzed to form the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of the amide bond.
Major Products
Substitution: Products depend on the nucleophile used, such as 4-acetamido-3-alkyl-N-cyclohexylbenzamide.
Oxidation: Products include oxidized derivatives of the benzamide moiety.
Reduction: Reduced forms of the compound, such as amines or alcohols.
Hydrolysis: Carboxylic acids and amines.
Scientific Research Applications
4-Acetamido-3-chloro-N-cyclohexylbenzamide has various applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-acetamido-3-chloro-N-cyclohexylbenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-N-cyclohexylbenzamide: Lacks the acetamido group, making it less versatile in certain reactions.
3-Chloro-N-cyclohexylbenzamide: Similar structure but without the acetamido group at the 4-position.
4-Acetamido-N-cyclohexylbenzamide: Similar but lacks the chlorine atom at the 3-position.
Uniqueness
4-Acetamido-3-chloro-N-cyclohexylbenzamide is unique due to the presence of both the acetamido and chlorine groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
4-acetamido-3-chloro-N-cyclohexylbenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19ClN2O2/c1-10(19)17-14-8-7-11(9-13(14)16)15(20)18-12-5-3-2-4-6-12/h7-9,12H,2-6H2,1H3,(H,17,19)(H,18,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVCPRBDUKYEFGX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C=C(C=C1)C(=O)NC2CCCCC2)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.77 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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